REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:12])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=[O:7].CN(C)C=O.C(Cl)(=O)C(Cl)=O.[CH3:24][NH:25][O:26][CH3:27].C(N(CC)CC)C>>[CH3:1][N:2]([CH3:12])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([N:25]([O:26][CH3:27])[CH3:24])=[O:7]
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Name
|
|
Quantity
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16.5 g
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Type
|
reactant
|
Smiles
|
CN(C=1C=C(C(=O)O)C=CC1)C
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Name
|
|
Quantity
|
0.39 mL
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Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
10.5 mL
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Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
13.7 g
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Type
|
reactant
|
Smiles
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CNOC
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Name
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|
Quantity
|
55.8 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred 4 h at room temperature, until gas evolution
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
a clear solution was obtained
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 0° C. with a brine/ice bath
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Type
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CUSTOM
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Details
|
under 20° C
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Type
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STIRRING
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Details
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The resulting suspension was stirred overnight at room temperature
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Duration
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8 (± 8) h
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Type
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WASH
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Details
|
washed with brine
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Type
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EXTRACTION
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Details
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The aqueous layers were extracted with dichloromethane (2×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=C(C(=O)N(C)OC)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |